BenchChemオンラインストアへようこそ!

Lurasidone metabolite 14326 hydrochloride

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Lurasidone metabolite 14326 hydrochloride (CAS free base: 186204-33-1) is a hydroxylated active metabolite of the atypical antipsychotic lurasidone (Latuda®), generated primarily via CYP3A4-mediated norbornane ring hydroxylation. It is one of two pharmacologically active metabolites identified in humans, maintaining affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors.

Molecular Formula C28H37ClN4O3S
Molecular Weight 545.1 g/mol
Cat. No. B8075364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone metabolite 14326 hydrochloride
Molecular FormulaC28H37ClN4O3S
Molecular Weight545.1 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O.Cl
InChIInChI=1S/C28H36N4O3S.ClH/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26;/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2;1H/t17-,18-,19-,21+,22-,24-,25+;/m0./s1
InChIKeyWLCWVTUFTGBTDA-GXYKJTJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lurasidone Metabolite 14326 Hydrochloride: Key Active Metabolite Reference Standard for Antipsychotic Pharmacokinetic and Pharmacodynamic Research


Lurasidone metabolite 14326 hydrochloride (CAS free base: 186204-33-1) is a hydroxylated active metabolite of the atypical antipsychotic lurasidone (Latuda®), generated primarily via CYP3A4-mediated norbornane ring hydroxylation [1]. It is one of two pharmacologically active metabolites identified in humans, maintaining affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors [2]. The compound serves as an essential analytical reference standard for LC-MS/MS method development, DDI studies, and therapeutic drug monitoring (TDM) applications involving lurasidone metabolism [1].

Why Lurasidone Metabolite 14326 Hydrochloride Cannot Be Substituted by ID-14283 or Inactive Metabolites in Quantitative Bioanalysis


Lurasidone's four major human metabolites exhibit fundamentally divergent pharmacological and exposure profiles that preclude analytical or functional substitution. ID-14283 represents the predominant active metabolite (~25% of parent exposure), while ID-14326 constitutes a minor active fraction (~3% of parent exposure), and ID-20219/ID-20220 are inactive N-dealkylation products [1]. These exposure differences demand distinct calibration ranges for accurate quantification in TDM and DDI studies [2]. Furthermore, the hydroxylation-derived structure of ID-14326 confers unique chromatographic retention properties relative to the S-oxidized or N-dealkylated metabolites, requiring metabolite-specific reference standards for robust LC-MS/MS method validation per ICH M10 guidelines [1].

Quantitative Differentiation Evidence: Lurasidone Metabolite 14326 Hydrochloride vs. Comparator Metabolites


Systemic Exposure Quantification: ID-14326 as a Minor Active Metabolite vs. ID-14283 as Major Active Metabolite

Among lurasidone's two active metabolites, ID-14326 exhibits substantially lower systemic exposure than ID-14283. Following lurasidone administration, ID-14283 accounts for approximately 25% of parent drug exposure (based on AUC), whereas ID-14326 contributes only approximately 3% of parent exposure [1]. This 8.3-fold exposure differential necessitates distinct calibration ranges and lower LOQ requirements when developing bioanalytical methods for ID-14326 quantification versus ID-14283 quantification in human plasma [2].

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Salt Form Advantage: Enhanced Aqueous Solubility of Hydrochloride vs. Free Base for In Vitro Assay Preparation

The hydrochloride salt form (MW 545.14) offers practical formulation advantages over the free base (MW 508.68) for in vitro and analytical applications. At equivalent molar concentrations, the salt form demonstrates enhanced water solubility and improved stability, facilitating dissolution in aqueous assay buffers without requiring high-percentage organic co-solvents that may interfere with receptor binding or cellular assays . This property is particularly relevant given lurasidone's low aqueous solubility (BCS Class II).

Analytical Chemistry In Vitro Pharmacology Formulation Development

Metabolic Pathway Specificity: CYP3A4-Dependent Formation Distinguishes ID-14326 from Non-CYP3A4 Substrates in DDI Study Design

ID-14326 is formed exclusively via CYP3A4-mediated hydroxylation of the norbornane ring, distinguishing it from ID-20219 and ID-20220 which arise from N-dealkylation pathways [1]. Lurasidone demonstrates a notably narrow CYP450 interaction profile: it is not a substrate of CYP1A1, CYP1A2, CYP2A6, CYP4A11, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1 enzymes [2]. Consequently, ID-14326 serves as a CYP3A4-specific probe metabolite, whereas monitoring inactive N-dealkylated metabolites does not provide pathway-specific DDI information.

Drug-Drug Interactions CYP450 Metabolism Clinical Pharmacology

Analytical Reference Standard Purity: Commercially Available ID-14326 Hydrochloride vs. In-House Synthesis for Method Validation

Commercially sourced Lurasidone metabolite 14326 hydrochloride is supplied with certified purity ≥98% (typically 98.76-99.42%) and comprehensive certificates of analysis (CoA) . This certified purity level meets ICH M10 and FDA BMV guidance requirements for reference standards used in regulated bioanalysis. In contrast, in-house synthesized or isolated ID-14326 often lacks batch-to-batch purity certification and full characterization documentation, compromising method reproducibility across laboratories.

Bioanalytical Method Validation LC-MS/MS Quality Control

Active vs. Inactive Metabolite Classification: Pharmacological Relevance of ID-14326 for In Vitro Receptor Occupancy Studies

Unlike the major inactive metabolites ID-20219 and ID-20220 (N-dealkylation products devoid of receptor-binding scaffold integrity), ID-14326 retains the core benzisothiazole-piperazine pharmacophore and demonstrates active binding to dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors [1]. The FDA clinical pharmacology review states that 'in vitro binding studies showed that the metabolites are active, but have equal or lesser affinity compared to the parent compound' [2]. This classification carries implications for interpreting receptor occupancy PET studies, where total active moiety (parent + active metabolites) rather than parent drug alone determines D2/5-HT2A occupancy.

Receptor Pharmacology PET Imaging Antipsychotic Drug Development

Optimal Research and Analytical Applications for Lurasidone Metabolite 14326 Hydrochloride


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring (TDM) of Lurasidone

ID-14326 hydrochloride serves as an essential certified reference standard for developing and validating LC-MS/MS methods that quantify the complete lurasidone metabolic profile in patient plasma. Given that ID-14326 represents approximately 3% of parent exposure, method validation must achieve an LLOQ approximately one order of magnitude lower than that required for the major active metabolite ID-14283 [1]. The hydrochloride salt form provides superior aqueous solubility for preparing calibration standards and QC samples without high-percentage organic solvents .

CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies with Lurasidone as Probe Substrate

ID-14326 quantification serves as a specific biomarker of CYP3A4 metabolic activity in DDI studies. Because lurasidone is not a substrate for CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP2E1, changes in ID-14326 formation rates specifically reflect CYP3A4 inhibition or induction [1]. This isoform selectivity distinguishes ID-14326 monitoring from broader metabolic profiling approaches and is particularly valuable when evaluating co-administered drugs that may alter lurasidone exposure.

In Vitro Receptor Occupancy and PET Tracer Displacement Studies

As a pharmacologically active metabolite retaining affinity for D2, 5-HT2A, and 5-HT7 receptors [1], ID-14326 should be included when calculating total active moiety concentrations in receptor occupancy studies. This is particularly critical for interpreting PET imaging data where D2 occupancy correlates with clinical response; omission of active metabolite contributions may lead to underestimation of total receptor engagement . In contrast, inactive metabolites ID-20219 and ID-20220 may be excluded from such calculations.

Population Pharmacokinetic Modeling and Physiologically Based Pharmacokinetic (PBPK) Model Verification

ID-14326 plasma concentration data are required for robust population PK model development and PBPK model verification in special populations (e.g., hepatic impairment, pediatric patients). The CYP3A4 rs2242480 polymorphism significantly alters lurasidone clearance, with CC carriers showing 25.2% lower CL/F than TT carriers [1]. Incorporating ID-14326 concentration-time profiles improves model predictive performance for metabolite-to-parent ratios across CYP3A4 genotypes.

Quote Request

Request a Quote for Lurasidone metabolite 14326 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.